molecular formula C12H22O2 B14472202 10-Hydroxy-4,8-dimethyldec-4-enal CAS No. 65210-18-6

10-Hydroxy-4,8-dimethyldec-4-enal

Cat. No.: B14472202
CAS No.: 65210-18-6
M. Wt: 198.30 g/mol
InChI Key: JOSLAGASMJFNLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-Hydroxy-4,8-dimethyldec-4-enal is an organic compound known for its floral and fruity aroma. It is a member of the aliphatic aldehydes family and is often used in the flavor and fragrance industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Hydroxy-4,8-dimethyldec-4-enal typically involves the aldol condensation of suitable aldehydes followed by selective reduction and oxidation steps. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

10-Hydroxy-4,8-dimethyldec-4-enal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 10-Hydroxy-4,8-dimethyldec-4-enal involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate biochemical pathways, leading to various physiological effects. The exact pathways and targets are still under investigation, but its aldehyde group plays a crucial role in its reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-Hydroxy-4,8-dimethyldec-4-enal is unique due to its combination of functional groups, which imparts distinct chemical properties and reactivity. Its floral and fruity aroma also sets it apart from other similar compounds, making it highly valuable in the flavor and fragrance industry .

Properties

CAS No.

65210-18-6

Molecular Formula

C12H22O2

Molecular Weight

198.30 g/mol

IUPAC Name

10-hydroxy-4,8-dimethyldec-4-enal

InChI

InChI=1S/C12H22O2/c1-11(7-4-9-13)5-3-6-12(2)8-10-14/h5,9,12,14H,3-4,6-8,10H2,1-2H3

InChI Key

JOSLAGASMJFNLV-UHFFFAOYSA-N

Canonical SMILES

CC(CCC=C(C)CCC=O)CCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.